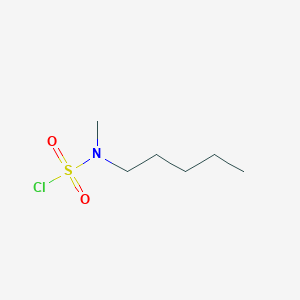
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide (KCN-TFPE) is an organic compound with a variety of applications in scientific research. KCN-TFPE is a nitrogen-containing heterocycle that is primarily used as a catalyst in organic synthesis reactions. It is also used in biochemistry and molecular biology studies as a substrate and inhibitor of various enzymes. In addition, KCN-TFPE has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide is an inhibitor of many enzymes, including proteases such as trypsin and chymotrypsin. The mechanism of action of Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide involves the binding of the compound to the active site of the enzyme. This binding results in the inhibition of the enzyme’s activity.
Biochemical and Physiological Effects
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various proteases, such as trypsin and chymotrypsin. In addition, it has been shown to inhibit the activity of other enzymes, such as DNA polymerase, RNA polymerase, and topoisomerase. In addition, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. In addition, it is relatively easy to synthesize and purify. Furthermore, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide in laboratory experiments. It is a relatively expensive compound, which can limit its use in experiments. In addition, it is a relatively weak inhibitor of some enzymes, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide in scientific research. One potential application is in the development of novel therapeutic agents for the treatment of cancer and other diseases. In addition, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide could be used to study the structure and function of proteins and nucleic acids. Furthermore, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide could be used to study the activity of various enzymes, such as proteases, DNA polymerase, RNA polymerase, and topoisomerase. Finally, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide could be used to develop new catalysts for organic synthesis reactions.
Métodos De Síntesis
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide can be synthesized by the condensation of 4-(trifluoromethyl)aniline with nitromethane in the presence of potassium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 80-90 °C and a pressure of 1-2 atm. The resulting product is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions. It is also used in biochemistry and molecular biology studies as a substrate and inhibitor of various enzymes. For example, it has been used to study the activity of various proteases, such as trypsin and chymotrypsin. In addition, Potassium 1-cyano-1-nitro-2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethan-1-ide has been used in studies of the structure and function of proteins and nucleic acids.
Propiedades
IUPAC Name |
potassium;[2-nitro-3-oxo-3-[4-(trifluoromethyl)anilino]prop-1-enylidene]azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N3O3.K/c11-10(12,13)6-1-3-7(4-2-6)15-9(17)8(5-14)16(18)19;/h1-4H,(H,15,17);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYDTLXWBFWSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C(=C=[N-])[N+](=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3KN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263303-96-3 |
Source


|
| Record name | potassium {[4-(trifluoromethyl)phenyl]carbamoyl}methanecarbonimidoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(pyrazin-2-yl)sulfamoyl]benzoic acid](/img/structure/B6614298.png)
![N-[4-(4-Methylphenoxy)phenyl]-2-propenamide](/img/structure/B6614300.png)


![2-{[(pyridin-2-yl)methyl]amino}propan-1-ol](/img/structure/B6614314.png)




